molecular formula C8H10OS B1584458 3-Methoxythioanisole CAS No. 2388-74-1

3-Methoxythioanisole

Cat. No.: B1584458
CAS No.: 2388-74-1
M. Wt: 154.23 g/mol
InChI Key: IWVQVOXDIOKVBE-UHFFFAOYSA-N
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Description

3-Methoxythioanisole, also known as 1-methoxy-3-(methylsulfanyl)benzene, is an organic compound with the molecular formula C8H10OS. It is a clear liquid with a molecular weight of 154.23 g/mol. This compound is characterized by the presence of a methoxy group (-OCH3) and a methylthio group (-SCH3) attached to a benzene ring. It is primarily used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxythioanisole can be synthesized through several methods. One common method involves the alkylation of 3-methoxybenzenethiol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in acetone at low temperatures (around 3°C) and then allowed to warm to room temperature. The product is then extracted and purified .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxythioanisole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Substitution: The methoxy and methylthio groups can participate in electrophilic aromatic substitution reactions. For example, nitration and halogenation reactions can introduce nitro or halogen groups into the benzene ring.

    Reduction: The compound can be reduced to form the corresponding thiol and methoxybenzene.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Substitution: Nitro-3-methoxythioanisole, halogenated derivatives.

    Reduction: 3-methoxybenzenethiol, methoxybenzene.

Scientific Research Applications

3-Methoxythioanisole has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique functional groups make it a valuable building block for complex molecules.

    Biology: The compound is used in studies related to enzyme-catalyzed reactions and metabolic pathways involving sulfur-containing compounds.

    Medicine: Research on this compound includes its potential use in drug development, particularly in the design of molecules with specific biological activities.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxythioanisole involves its interaction with various molecular targets and pathways. The methoxy and methylthio groups can participate in electron transfer reactions, making the compound a useful probe in studies of redox processes. Additionally, its ability to undergo substitution and oxidation reactions allows it to interact with enzymes and other biological molecules, influencing their activity and function.

Comparison with Similar Compounds

    4-Methoxythioanisole: Similar structure but with the methoxy and methylthio groups in different positions on the benzene ring.

    Thioanisole: Lacks the methoxy group, making it less versatile in certain reactions.

    Methoxybenzene (Anisole): Lacks the methylthio group, limiting its use in sulfur-related studies.

Uniqueness: 3-Methoxythioanisole’s combination of methoxy and methylthio groups provides unique reactivity and versatility in chemical synthesis. Its ability to participate in both sulfur and oxygen chemistry makes it a valuable compound for a wide range of applications.

Properties

IUPAC Name

1-methoxy-3-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10OS/c1-9-7-4-3-5-8(6-7)10-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVQVOXDIOKVBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
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DSSTOX Substance ID

DTXSID60299933
Record name 3-Methoxythioanisole
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Molecular Weight

154.23 g/mol
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CAS No.

2388-74-1
Record name 3-Methoxythioanisole
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Record name 3-Methoxythioanisole
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Synthesis routes and methods

Procedure details

Methyl iodide (14.67 ml, 0.235 mol) was added dropwise to a solution of 3-methoxy-benzenethiol (30 g, 0.214 mol) and potassium carbonate (29.6 g, 0.214 mol) in acetone (400 ml) under nitrogen at 3° C. The reaction was allowed to warm to room temperature and the solvent was removed under reduced pressure. The residue was diluted with water (300 ml) and the aqueous layer was extracted with diethylether (3×200 ml). The combined organic extracts were dried over MgSO4 and the solvent was removed under reduced pressure to give 1-Methoxy-3-methylsulfanyl-benzene (32.87 g) as a pale yellow liquid.
Quantity
14.67 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
29.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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